molecular formula C20H19NO2 B12454574 N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide

Cat. No.: B12454574
M. Wt: 305.4 g/mol
InChI Key: MOJODCCUTUTLPV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a carboxamide group attached to a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide typically involves the reaction of 3-methoxynaphthalene-2-carboxylic acid with 2,4-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Formation of 3-hydroxy-2-naphthoic acid derivatives.

    Reduction: Formation of N-(2,4-dimethylphenyl)-3-methoxynaphthylamine.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylaniline

Uniqueness

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide is unique due to its combination of a naphthalene ring with a methoxy group and a carboxamide group attached to a 2,4-dimethylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C20H19NO2/c1-13-8-9-18(14(2)10-13)21-20(22)17-11-15-6-4-5-7-16(15)12-19(17)23-3/h4-12H,1-3H3,(H,21,22)

InChI Key

MOJODCCUTUTLPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)C

Origin of Product

United States

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